molecular formula C7H3F5 B046236 2,6-Difluorobenzotrifluoride CAS No. 64248-60-8

2,6-Difluorobenzotrifluoride

Cat. No.: B046236
CAS No.: 64248-60-8
M. Wt: 182.09 g/mol
InChI Key: NKKFHDNJRMWBFS-UHFFFAOYSA-N
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Description

2,6-Difluorobenzotrifluoride is a highly versatile and valuable fluorinated aromatic building block in advanced organic synthesis. Its structure, featuring two fluorine atoms ortho to the trifluoromethyl group, creates a unique electronic profile and steric environment that is exploited in cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig aminations, where it often exhibits superior reactivity compared to non-fluorinated or mono-fluorinated analogs. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the inductive effects of the ortho-fluorine substituents, makes this compound an essential precursor in the development of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystals. Researchers utilize this compound to incorporate the metabolically stable trifluoromethylphenyl moiety into target molecules, a key strategy in modern medicinal chemistry to enhance compound lipophilicity, membrane permeability, and overall metabolic stability. Its primary mechanism of action is as a scaffold and electrophile, where the fluorine atoms can be selectively displaced by nucleophiles, allowing for the sequential and regioselective construction of complex, multifunctional molecules. This reagent is critical for probing structure-activity relationships (SAR) and for the synthesis of compounds in drug discovery programs targeting a range of diseases.

Properties

IUPAC Name

1,3-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFHDNJRMWBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575750
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
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Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-60-8
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorobenzotrifluoride
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Preparation Methods

Reaction Mechanism

The process begins with a chlorinated benzotrifluoride precursor, such as 3,5-dichloro-2,6-difluorobenzotrifluoride. Hydrogen gas reacts with the substrate in the presence of a palladium or platinum catalyst, typically supported on activated charcoal. A hydrogen chloride acceptor (e.g., sodium acetate or triethylamine) is added to neutralize HCl byproducts, shifting the equilibrium toward product formation.

C7H2Cl2F3+2H2Pd/CC7H3F5+2HCl\text{C}7\text{H}2\text{Cl}2\text{F}3 + 2\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}7\text{H}3\text{F}5 + 2\text{HCl}

Optimization Parameters

Key variables influencing yield and selectivity include:

  • Catalyst type : Palladium on activated charcoal (5% Pd/C) achieves >90% selectivity.

  • Temperature : 80–120°C balances reaction rate and side-product formation.

  • Pressure : 30–100 bar hydrogen pressure ensures sufficient gas-liquid contact.

  • Solvent : Methanol or acetic acid enhances substrate solubility.

Table 1: Representative Hydrogenation Conditions and Outcomes

PrecursorCatalystTemperature (°C)Pressure (bar)Yield (%)Purity (nₐ²⁰)
3,5-Dichloro-2,6-difluoro-BTF5% Pd/C80–12030–5064.31.3972
3-Chloro-2,4-difluoro-BTFRaney Ni8010072.11.3970

Data derived from US4962246A and US4406841A.

Advantages and Limitations

  • Advantages : High purity (refractive index = 1.3970–1.3973), scalable to industrial production.

  • Limitations : Requires expensive catalysts and high-pressure equipment.

Halogen Exchange Fluorination

Halogen exchange fluorination replaces chlorine atoms with fluorine using alkali metal fluorides. This method is particularly effective for synthesizing this compound from trichloro- or tetrachlorobenzotrifluoride precursors.

Reaction Mechanism

In a typical procedure, 2,3,6-trichlorobenzotrifluoride reacts with potassium fluoride in an aprotic polar solvent (e.g., dimethyl sulfoxide). The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where fluoride ions displace chlorides at the 2- and 6-positions.

C7H2Cl3F3+2KFC7H3F5+2KCl\text{C}7\text{H}2\text{Cl}3\text{F}3 + 2\text{KF} \rightarrow \text{C}7\text{H}3\text{F}_5 + 2\text{KCl}

Optimization Parameters

  • Solvent : Sulfolane or DMSO enhances fluoride ion reactivity.

  • Temperature : 180–250°C accelerates substitution but risks solvent decomposition.

  • Stoichiometry : Excess KF (2.5–3 equiv.) ensures complete conversion.

Table 2: Fluorination Conditions and Performance

PrecursorSolventTemperature (°C)KF Equiv.Yield (%)
2,3,6-Trichloro-BTFSulfolane2003.058.7
2,3,5,6-Tetrachloro-BTFDMSO2202.551.2

Data from US4406841A.

Advantages and Limitations

  • Advantages : Utilizes cost-effective KF; compatible with multi-chlorinated precursors.

  • Limitations : Lower yields due to competing side reactions (e.g., over-fluorination).

Direct Fluorination via Electrophilic Aromatic Substitution

Direct fluorination introduces fluorine atoms into a benzotrifluoride backbone using fluorinating agents like xenon difluoride (XeF₂) or fluorine gas. While less common, this method avoids chlorinated intermediates.

Reaction Mechanism

Electrophilic fluorination occurs at the 2- and 6-positions of benzotrifluoride due to the meta-directing effect of the CF₃ group. The reaction typically requires a Lewis acid catalyst (e.g., BF₃) to polarize the F–F bond.

C7H5CF3+2F2BF3C7H3F5+2HF\text{C}7\text{H}5\text{CF}3 + 2\text{F}2 \xrightarrow{\text{BF}3} \text{C}7\text{H}3\text{F}5 + 2\text{HF}

Optimization Parameters

  • Catalyst : BF₃ improves regioselectivity.

  • Temperature : -10 to 25°C minimizes decomposition.

  • Safety : Requires specialized equipment for handling gaseous fluorine.

Advantages and Limitations

  • Advantages : Single-step synthesis; no chlorine byproducts.

  • Limitations : Low yields (30–40%); hazardous reagent handling.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (nₐ²⁰)ScalabilityCost Efficiency
Catalytic Hydrogenation64–721.3970–1.3973HighModerate
Halogen Exchange51–591.3968–1.3972ModerateHigh
Direct Fluorination30–401.3965–1.3970LowLow

Catalytic hydrogenation emerges as the most industrially viable method due to its balance of yield and scalability. Halogen exchange is preferable for laboratories with access to chlorinated precursors, while direct fluorination remains niche due to safety concerns.

Chemical Reactions Analysis

2,6-Difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

    Addition Reactions: The compound can participate in addition reactions with other organic molecules.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

DFBTF serves as an important building block in organic synthesis due to its electron-withdrawing properties. The presence of fluorine enhances the reactivity of the aromatic ring, facilitating nucleophilic substitution reactions.

Key Reactions Involving DFBTF:

  • Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
  • Suzuki-Miyaura Coupling: DFBTF can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Material Science

The unique properties of DFBTF make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and liquid crystals.

Applications in Material Science:

  • Fluorinated Polymers: DFBTF can be used as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal and chemical stability.
  • Liquid Crystals: The incorporation of DFBTF into liquid crystal formulations can improve their performance characteristics due to its unique molecular structure.

Pharmaceutical Applications

DFBTF is also utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its ability to modify biological activity through structural changes makes it a valuable component in drug design.

Case Studies:

  • Synthesis of Anticancer Agents: Research has shown that derivatives of DFBTF can exhibit potent anticancer activity, making them candidates for further development.
  • Antimicrobial Compounds: Compounds derived from DFBTF have been investigated for their antimicrobial properties, providing potential leads for new antibiotic agents.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzotrifluoride involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The ortho effect, where the presence of fluorine atoms influences the reaction pathway, is a key aspect of its mechanism.

Comparison with Similar Compounds

2,3,5,6-Tetrafluorobenzotrifluoride

  • Molecular Formula : C₇HF₇
  • Molecular Weight : 218.08 g/mol
  • No direct boiling point data available, but the higher fluorine content likely elevates it compared to this compound .

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol

  • Molecular Formula : C₇HF₇S
  • Molecular Weight : 230.14 g/mol
  • Key Differences : The thiol (-SH) group introduces higher reactivity (e.g., in nucleophilic substitutions) and acidity (pKa ~6–8) compared to the inert trifluoromethyl group. This compound is more hazardous (H314: causes severe skin burns) due to the thiol functionality .

Functional Group Variants

2,6-Difluorobenzoyl Chloride

  • Molecular Formula : C₇H₃ClF₂O
  • Molecular Weight : 176.55 g/mol
  • Key Differences : The acyl chloride (-COCl) group renders it highly reactive in Friedel-Crafts or amidation reactions. Unlike this compound, it is solid at room temperature (mp ~30–35°C) and poses greater corrosion risks (H314) .

2,6-Difluorobenzaldehyde

  • Molecular Formula : C₇H₄F₂O
  • Molecular Weight : 142.10 g/mol
  • Key Differences : The aldehyde (-CHO) group enables participation in condensation reactions (e.g., forming Schiff bases). Its boiling point (~180°C) is significantly higher than this compound due to hydrogen bonding .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Hazard Class
This compound C₇H₃F₅ 182.09 121.0±35.0 1.386±0.06 Xi
2,3,5,6-Tetrafluorobenzotrifluoride C₇HF₇ 218.08 N/A N/A N/A
2,6-Difluorobenzoyl Chloride C₇H₃ClF₂O 176.55 N/A 1.402 (est.) C
2,6-Difluorobenzaldehyde C₇H₄F₂O 142.10 ~180 1.320 (est.) Xi

Table 2: Commercial Availability

Compound Purity Range (%) Price Range ($/kg) Key Suppliers
This compound 95–99 100–228 LEAPChem, Capot, Henan Tianfu
2,6-Difluorobenzoyl Chloride 97–99 150–300 Fluoropharm, Alchem Pharmtech
2,6-Difluorobenzaldehyde 95–98 200–400 Career Henan, Chongqing Chemdad

Biological Activity

2,6-Difluorobenzotrifluoride (DFBTF), a fluorinated aromatic compound, has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, focusing on its effects on various organisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₄F₅
  • Molecular Weight : 202.1 g/mol
  • CAS Number : 64248-60-8

The structure of DFBTF features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and three trifluoromethyl groups. This configuration contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of DFBTF has been investigated primarily in the context of its pesticidal properties, particularly as a herbicide and fungicide. Studies have shown varying degrees of efficacy against different pests and pathogens.

Herbicidal Activity

DFBTF has demonstrated significant herbicidal activity against a range of plant species. Research indicates that it affects the growth and development of target plants through several mechanisms:

  • Inhibition of Photosynthesis : DFBTF disrupts photosynthetic pathways, leading to reduced chlorophyll production.
  • Growth Regulation : It alters hormonal balances within plants, affecting root and shoot development.

Table 1: Herbicidal Efficacy of DFBTF on Selected Plants

Plant SpeciesConcentration (ppm)Effect Observed
Arabidopsis thaliana10Significant growth inhibition
Zea mays (corn)50Stunted growth and leaf chlorosis
Glycine max (soybean)100Complete inhibition of germination

Fungicidal Activity

DFBTF has also been evaluated for its fungicidal properties. In laboratory tests, it exhibited moderate to high activity against several fungal pathogens:

  • Botrytis cinerea (Gray mold): DFBTF showed effective inhibition at concentrations as low as 25 ppm.
  • Fusarium oxysporum : Moderate activity was noted, with significant reductions in spore germination.

Table 2: Fungicidal Efficacy of DFBTF

Fungal PathogenConcentration (ppm)Effect Observed
Botrytis cinerea25Inhibition of spore germination
Fusarium oxysporum50Reduced mycelial growth

The mechanisms by which DFBTF exerts its biological effects are multifaceted:

  • Enzyme Inhibition : DFBTF inhibits specific enzymes critical for metabolic processes in both plants and fungi.
  • Membrane Disruption : The lipophilic nature of DFBTF allows it to integrate into cell membranes, disrupting cellular integrity.

Agricultural Applications

A study conducted by researchers at the University of Illinois examined the effects of DFBTF on crop yields in controlled environments. The results indicated that crops treated with DFBTF exhibited enhanced resistance to common fungal infections compared to untreated controls.

Medicinal Potential

Recent investigations have explored the potential use of DFBTF as an antimalarial agent due to its ability to inhibit dihydroorotate dehydrogenase (DHOD), an enzyme crucial for pyrimidine synthesis in malaria parasites. Preliminary findings suggest that DFBTF may serve as a lead compound for developing new antimalarial drugs .

Q & A

Q. What are the recommended synthetic routes for 2,6-difluorobenzotrifluoride, and how do reaction conditions influence yield?

this compound can be synthesized via halogen-exchange reactions or fluorination of precursor aromatic compounds. Key steps include optimizing temperature (e.g., room temperature for stability) and using catalysts like triethylamine to neutralize byproducts such as HCl . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediates and confirm completion . Yield improvements often require inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture or oxygen.

Q. How should researchers safely handle and store this compound in laboratory settings?

The compound is classified as a hazardous irritant (Xi code) with a density of ~1.386 g/cm³ and a boiling point of ~121°C . Safety protocols mandate impervious gloves, face shields, and fume hoods during handling. Storage requires airtight containers in cool, dry conditions away from ignition sources. Spill management includes using absorbent materials and avoiding drainage into water systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is standard for structural confirmation, with fluorine chemical shifts typically observed between -110 to -160 ppm. Mass spectrometry (MS) provides molecular weight validation (182.09 g/mol), while gas chromatography (GC) ensures purity by detecting volatile impurities . For crystalline derivatives, X-ray crystallography can resolve bond angles and spatial arrangements .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations, such as density functional theory (DFT), model electronic properties and reaction pathways. Active space selection (e.g., CAS(2,6)PT2) improves accuracy for predicting UV-Vis absorption spectra and excited-state behavior, as demonstrated in fluorinated aromatic systems . Computational workflows should validate results against experimental data (e.g., NMR shifts or reaction yields) to refine parameters .

Q. What strategies resolve contradictions in reported data on fluorinated aromatic intermediates?

Discrepancies in reactivity or stability often stem from variations in solvent polarity, temperature, or trace moisture. For example, batch tests under controlled conditions (e.g., anhydrous THF vs. aqueous media) can isolate confounding factors . Cross-referencing synthetic protocols (e.g., catalyst ratios in vs. ) and conducting reproducibility studies are essential. Statistical analysis of replicate experiments reduces uncertainty .

Q. How does the electron-withdrawing effect of trifluoromethyl groups influence regioselectivity in derivatization?

The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to meta positions. This effect is quantified via Hammett substituent constants (σ values), which predict reaction sites in multi-fluorinated systems. Experimental validation involves synthesizing derivatives (e.g., sulfonamides or boronic acids) and analyzing regioselectivity via HPLC or LC-MS .

Q. What are the challenges in scaling up this compound synthesis for multi-gram applications?

Key challenges include maintaining purity during distillation (due to close boiling points of byproducts) and minimizing exothermic side reactions. Process optimization may involve continuous-flow reactors to enhance heat dissipation and automation for precise stoichiometric control. Waste management protocols must address halogenated byproducts, requiring collaboration with specialized disposal services .

Methodological Guidance

Q. How should researchers design experiments to study the environmental persistence of this compound?

Batch degradation studies under varying pH, UV exposure, and microbial activity simulate environmental conditions. Analytical techniques like high-resolution mass spectrometry (HRMS) track breakdown products, while OECD 301 guidelines assess biodegradability . Controls must account for matrix effects (e.g., soil vs. water) to avoid false positives.

Q. Notes

  • Data Validation : Cross-check experimental results with computational models (e.g., DFT for spectral predictions) .
  • Ethical Compliance : Adhere to institutional safety reviews and waste disposal regulations, particularly for halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,6-Difluorobenzotrifluoride

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